11-chlorodibenzo[a,c]phenazine
Description
Structure
2D Structure
Properties
IUPAC Name |
11-chlorophenanthro[9,10-b]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2/c21-12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDVTBGXQPFHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 11 Chlorodibenzo A,c Phenazine
Established Synthetic Routes to Dibenzo[a,c]phenazine (B1222753) Derivatives
The foundational approach to synthesizing the dibenzo[a,c]phenazine skeleton, a necessary precursor to its chlorinated analogue, has traditionally relied on condensation reactions. This core structure is then amenable to further functionalization, including chlorination.
Condensation Reactions Utilizing Phenanthrenequinone and Substituted Phenylenediamines
The most common and well-established method for the synthesis of dibenzo[a,c]phenazine and its derivatives is the condensation reaction between 9,10-phenanthrenequinone and an appropriately substituted o-phenylenediamine. mdpi.com This reaction is typically carried out in a suitable solvent, often glacial acetic acid, and may be heated to reflux to drive the reaction to completion. mdpi.com For the synthesis of 11-chlorodibenzo[a,c]phenazine, 4-chloro-1,2-diaminobenzene would be the required starting material to react with 9,10-phenanthrenequinone.
The general reaction is versatile, allowing for the introduction of various substituents onto the dibenzo[a,c]phenazine framework by using appropriately substituted phenylenediamines. For instance, the use of 3,4-diaminobenzoic acid results in the formation of dibenzo[a,c]phenazine-2-carboxylic acid. mdpi.com Similarly, reacting 9,10-phenanthrenequinone with 1,2-diaminobenzene produces the parent dibenzo[a,c]phenazine. mdpi.com
Table 1: Examples of Dibenzo[a,c]phenazine Synthesis via Condensation
| Phenylenediamine Derivative | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1,2-Diaminobenzene | Dibenzo[a,c]phenazine | Glacial acetic acid, reflux | 80 |
| 3,4-Diaminobenzoic acid | Dibenzo[a,c]phenazine-2-carboxylic acid | Glacial acetic acid, reflux | 93 |
Regioselective Chlorination Strategies
Achieving regioselective chlorination to produce the 11-chloro isomer is a critical step. While direct chlorination of the parent dibenzo[a,c]phenazine can lead to a mixture of isomers, the use of a pre-chlorinated starting material like 4-chloro-1,2-phenylenediamine in the condensation reaction described above is the most direct and regioselective route to this compound.
While not specifically detailed for this compound, the synthesis of other halogenated derivatives provides insight into potential strategies. For example, the synthesis of 2,7-dibromo-11-fluorodibenzo[a,c]phenazine has been achieved, indicating that multi-halogenated and specifically substituted phenazines are accessible. metu.edu.tr The synthesis of fluorinated derivatives often involves the use of fluorinated precursors in the initial condensation step. metu.edu.tr Similarly, the synthesis of brominated derivatives has been reported. mdpi.com These examples underscore the principle of utilizing substituted precursors to control the final substitution pattern of the dibenzo[a,c]phenazine product.
Mechanistic Investigations of Dibenzo[a,c]phenazine Formation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of the dibenzo[a,c]phenazine ring system is believed to proceed through a series of well-defined steps.
Catalytic Approaches in Dibenzo[a,c]phenazine Synthesis
Various catalytic systems have been explored to improve the efficiency and conditions of dibenzo[a,c]phenazine synthesis. While the uncatalyzed reaction in acetic acid is common, other catalysts have been shown to be effective. For instance, a hemi-cucurbit acs.orguril has been used to catalyze the synthesis of dibenzo[a,j]phenazine derivatives from 2-arylamines, proceeding through an oxidative dimerization process involving a 2-iminonaphthalen-1(2H)-one intermediate. researchgate.net
Furthermore, palladium-catalyzed reactions, such as the Suzuki coupling, have been employed to synthesize multi-substituted dibenzo[a,c]phenazine derivatives. sci-hub.se These methods are particularly useful for introducing a variety of functional groups onto the phenazine (B1670421) core after its initial formation. For example, a palladium catalyst has been used in the synthesis of derivatives for thermally activated delayed fluorescence materials. sci-hub.se
Advanced Purification and Isolation Techniques for this compound
The purification of this compound and its analogues is essential to obtain a product of high purity for subsequent applications. Standard laboratory techniques are often employed, with chromatographic methods being particularly important.
Following the synthesis, the crude product is often isolated by filtration and then subjected to further purification. Recrystallization from a suitable solvent, such as ethyl acetate (B1210297) or ethanol, is a common first step. mdpi.commetu.edu.tr
For more rigorous purification, silica (B1680970) gel column chromatography is frequently utilized. metu.edu.trsci-hub.senii.ac.jpsci-hub.se The choice of eluent is critical for effective separation. A mixture of petroleum ether and dichloromethane (B109758) has been used to purify multi-substituted dibenzo[a,c]phenazine derivatives. sci-hub.se In other cases, ethyl acetate has been employed as the eluent. metu.edu.tr The progress of the purification is typically monitored by thin-layer chromatography (TLC). mdpi.com
Advanced Structural Elucidation and Solid State Chemistry of 11 Chlorodibenzo A,c Phenazine
X-ray Crystallographic Analysis and Molecular Conformation
Determination of Molecular Geometry and Planarity
The core structure of dibenzo[a,c]phenazine (B1222753) consists of a central phenazine (B1670421) ring fused with two benzene (B151609) rings, creating an extended aromatic system. Such systems have a strong tendency towards planarity to maximize π-orbital overlap.
While a specific value for the planarity of 11-chlorodibenzo[a,c]phenazine is not detailed in available literature, analysis of the closely related 11,12-dichlorodibenzo[a,c]phenazine (B15396065) reveals that its 24 non-hydrogen atoms are nearly coplanar, with a maximum deviation from the least-squares plane of only 0.038 Å. This suggests that this compound is also expected to adopt a highly planar conformation, a key feature influencing its electronic properties and intermolecular interactions.
Analysis of Intramolecular Bond Lengths and Angles
The precise measurement of bond lengths and angles within the this compound molecule is essential for confirming its covalent structure and understanding the electronic distribution within the aromatic system. Although a dedicated data table for the monochloro derivative is not available, studies on analogous dibenzo[a,c]phenazines show that the intramolecular bond lengths and angles consistently fall within typical, expected ranges for C-C, C-N, and C-H bonds in fused aromatic systems. The introduction of a chlorine atom at the 11-position is not expected to significantly distort the core geometry of the fused rings.
Crystallographic Symmetry and Unit Cell Parameters
For the analogue 11,12-dichlorodibenzo[a,c]phenazine, the crystal structure has been resolved, providing a valuable reference. The compound crystallizes in the monoclinic system with the following unit cell parameters at 293 K:
a = 3.8583 Å
b = 26.2739 Å
c = 15.1147 Å
β = 94.877°
Volume = 1526.67 ų
Z (molecules per unit cell) = 4
This data indicates a well-ordered packing arrangement in the solid state for the dichloro derivative, and a similarly ordered, though distinct, arrangement would be expected for this compound.
Supramolecular Interactions in the Crystalline State
The organization of molecules in a crystal is governed by a network of non-covalent intermolecular forces. In planar aromatic molecules like this compound, π-stacking and hydrogen bonding are the dominant forces.
Investigation of Pi-Stacking Interactions
The planar nature and electron-rich π-system of the dibenzo[a,c]phenazine core make it highly susceptible to π-π stacking interactions. This is a primary driving force in the formation of its solid-state architecture, where molecules align in a cofacial or offset manner.
In the crystal structure of 11,12-dichlorodibenzo[a,c]phenazine, molecules form stacks along the a-axis direction driven by weak π-π interactions. The minimum distance between the centroids of adjacent aromatic rings is reported to be 3.7163 Å, a typical distance for such interactions. This face-to-face alignment is crucial for properties such as charge transport in organic semiconductor applications. The positioning of substituents on the dibenzo[a,c]phenazine ring can significantly influence the electrostatic potential and thereby alter the molecular packing, leading to different motifs ranging from herringbone to lamellar crystal packing.
Hydrogen Bonding Networks and Intermolecular Forces
The dibenzo[a,c]phenazine structure contains two nitrogen atoms in the central phenazine ring which can act as hydrogen bond acceptors. While the molecule itself lacks hydrogen bond donors, it can form hydrogen bonds with co-crystallized solvents or other donor molecules.
Studies on the parent molecule, dibenzo[a,c]phenazine, show that it can form hydrogen bonds efficiently, particularly in its excited state. However, the accessibility of the nitrogen lone pairs can be sterically hindered by hydrogen atoms at adjacent positions on the fused rings. This steric interaction makes the nitrogen atoms less accessible to solvent molecules but allows interaction with small, electropositive atoms like hydrogen from suitable donor molecules. Therefore, in a pure crystal of this compound, while classical hydrogen bonding is absent, the nitrogen atoms represent sites for potential intermolecular interactions with other species or weak C-H···N interactions.
Advanced Spectroscopic Characterization Techniques
The characterization of novel or complex organic molecules like this compound would fundamentally rely on a combination of advanced spectroscopic methods to ascertain its molecular structure and electronic ground state.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Assignment
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic compounds. For a molecule such as this compound, a complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra would be essential.
A hypothetical ¹H NMR spectrum would be expected to show a series of signals in the aromatic region. The precise chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the phenazine ring system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial in establishing the connectivity between protons and their directly attached carbons. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings, helping to piece together the fused aromatic ring system and confirm the position of the chlorine substituent.
A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the chemical environment of each carbon atom in the molecule. The carbon atom bearing the chlorine atom, as well as those in close proximity to the nitrogen atoms, would be expected to exhibit characteristic chemical shifts. While a ¹³C NMR spectrum for this compound is noted to exist in the SpectraBase database, the detailed spectral data, including chemical shifts, is not publicly available.
Table 1: Hypothetical NMR Data Requirements for this compound
| Technique | Information Provided |
| ¹H NMR | Chemical shifts and coupling patterns of aromatic protons. |
| ¹³C NMR | Chemical shifts of all carbon atoms in the molecule. |
| COSY | Correlation between coupled protons. |
| HSQC | Correlation between protons and their directly bonded carbons. |
| HMBC | Long-range correlations between protons and carbons. |
Electronic Absorption and Vibrational Spectroscopy for Ground State Characterization
Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is fundamental for characterizing its ground state. The UV-Vis spectrum of this compound would be expected to display characteristic absorption bands corresponding to π-π* transitions within the extended aromatic system. The position and intensity of these bands would be sensitive to the electronic perturbations introduced by the chlorine atom and could be influenced by the solvent environment. Studies on related dibenzo[a,c]phenazine derivatives have shown that the absorption spectra are red-shifted compared to the parent phenazine, a trend that would likely hold for the 11-chloro derivative.
Table 2: Anticipated Spectroscopic Data for Ground State Characterization of this compound
| Technique | Expected Observations |
| UV-Vis Spectroscopy | Absorption maxima (λmax) corresponding to π-π* transitions. |
| FTIR Spectroscopy | Characteristic vibrational bands for aromatic C-H, C=C, C=N, and C-Cl bonds. |
| Raman Spectroscopy | Complementary vibrational data, particularly for non-polar bonds. |
Photophysical Properties and Optoelectronic Behavior of Dibenzo A,c Phenazine Systems
Electronic Structure and Excited State Dynamics
The electronic properties and the behavior of dibenzo[a,c]phenazine (B1222753) derivatives after absorbing light are dictated by their intricate excited-state dynamics. Upon photoexcitation, these molecules can undergo a series of transformations involving electron transfer and transitions between different spin states. acs.org
Photoinduced electron transfer (PET) is a key process in the excited-state dynamics of dibenzo[a,c]phenazine systems. datapdf.com Unlike simpler phenazine (B1670421) molecules, dibenzo[a,c]phenazine (DBPZ) can form a charge-transfer complex in its triplet state (³ECT) when interacting with various amines. nih.govacs.org This formation, along with radical ion pairs (RIPs) resulting from electron transfer, has been identified using laser flash photolysis. datapdf.comnih.gov The extended planar structure of DBPZ is crucial for these interactions. nih.govacs.org
In donor-acceptor (D-A) type molecules based on the DBPZ skeleton, an intramolecular charge transfer (ICT) occurs. researchgate.net For instance, in a novel probe, theoretical calculations showed that the highest occupied molecular orbital (HOMO) is located on the dibenzo[a,c]phenazin-11-amine (B2940245) group (the donor), while the lowest unoccupied molecular orbital (LUMO) is on the 2,4-dinitrobenzenesulfonyl group (the acceptor). rsc.org This spatial separation facilitates a PET process that quenches the natural fluorescence of the donor. rsc.org Similarly, in N,N′-diaryl-dihydrodibenzo[a,c]phenazine derivatives, the charge transfer effect significantly influences the excited-state dynamics, leading to sequential structural transformations upon photoexcitation. acs.org The solvent polarity can also enhance the ICT effect, as seen by the increased emission intensity when moving from a nonpolar to a polar solvent. acs.org
Dipolar dibenzo[a,c]phenazine derivatives show minimal electronic communication between the donor and acceptor units in the ground state; however, in the excited state, deactivation occurs primarily through electron transfer under polar conditions. researchgate.net In some systems, the absorption of light leads to the excitation of the dye to a singlet excited state, which can then abstract a hydrogen atom from a donor molecule, a process known as hydrogen-atom transfer (HAT), leading to the formation of reactive radicals. nih.gov
Intersystem crossing (ISC), the transition from a singlet excited state (S₁) to a triplet excited state (T₁), and the reverse process (rISC) are fundamental to the performance of dibenzo[a,c]phenazine-based materials in applications like thermally activated delayed fluorescence (TADF). researchgate.netrsc.org The efficiency of these processes is heavily influenced by the energy gap between the S₁ and T₁ states (ΔE_ST). acs.org
For TADF emitters, a small ΔE_ST is crucial for facilitating efficient rISC, which allows the harvesting of non-emissive triplet excitons to enhance fluorescence. rsc.orgrsc.org In several dibenzo[a,c]phenazine derivatives designed as TADF emitters, photophysical characterizations and theoretical calculations have confirmed small ΔE_ST values, leading to fast rISC rates. rsc.orgqmul.ac.uk For example, isomers 2-TPA-DBPzCN and 4-TPA-DBPzCN, based on a dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) acceptor, exhibit very small singlet-triplet energy gaps, with corresponding rISC rates of 0.6 and 1.6 x 10⁵ s⁻¹, respectively. qmul.ac.uk
The mechanism of rISC in these donor-acceptor molecules can be described as a second-order, vibronically coupled process mediated by a local triplet state of the donor or acceptor. researchgate.net The rate of rISC (k_RISC) is maximized when the charge-transfer excited states and the local triplet state are in resonance. researchgate.net The strategic design of molecules to modulate the energy levels of locally excited triplet states within the acceptor can effectively control and enhance the rISC rate. researchgate.net In some derivatives, the absorption of light excites the molecule to a singlet state, which is then converted to a triplet state via intersystem crossing, enabling subsequent chemical reactions. nih.gov
Photoluminescence Quantum Yield (PLQY) Studies
The photoluminescence quantum yield (PLQY) is a critical metric that quantifies the efficiency of light emission from a material after it absorbs light. For dibenzo[a,c]phenazine systems, achieving a high PLQY is a primary goal, especially for their use in OLEDs. rsc.org
Several strategies have been developed to enhance the PLQY of dibenzo[a,c]phenazine derivatives. A key approach involves the molecular design of donor-acceptor systems to optimize charge transfer characteristics and minimize non-radiative decay pathways. rsc.org
One effective strategy is the introduction of multiple donor units into the dibenzo[a,c]phenazine acceptor core. For example, by increasing the number of 9,9-dimethylacridan (DMAC) donor units from one to three, the PLQY of the resulting emitters was significantly improved from 42% to 89%. acs.org This enhancement is attributed to the regulation of the ICT effect and a minimal ΔE_ST. acs.org
Another successful strategy is to modify the substitution position of the donor group. In a study comparing isomers, attaching a donor at the 11-position of the dibenzo[a,c]phenazine core (as in DMAC-11-DPPZ and PXZ-11-DPPZ) resulted in higher PLQYs compared to substitution at the 10-position. rsc.orgrsc.org This improvement was due to the suppression of non-radiative transitions. rsc.orgrsc.org The strategic selection of donor and acceptor moieties to create a rigid molecular architecture with pre-twisted charge transfer states also contributes to high PLQYs and small energy gaps. sci-hub.se Furthermore, creating a thermally activated delayed fluorescence channel allows for the harvesting of both singlet and triplet excitons, which can lead to nearly 100% triplet harvesting efficiency and high external quantum efficiencies in OLEDs. researchgate.networktribe.com
The substitution pattern—referring to the type, number, and position of chemical groups attached to the dibenzo[a,c]phenazine core—has a profound impact on the PLQY.
The position of substitution is critical. A comparative study of four isomers with donor groups at the 10- and 11-positions showed that the 11-substituted derivatives achieved higher PLQYs. rsc.org Similarly, a study of four regio-isomers using a triphenylamine (B166846) (TPA) donor on a dibenzo[a,c]phenazine-11,12-dicarbonitrile (DBPzCN) acceptor revealed strongly contrasting emissive properties. qmul.ac.uk The 3-TPA-DBPzCN and 4-TPA-DBPzCN isomers showed significant PLQYs of 46% and 62%, respectively, while the 1-TPA-DBPzCN and 2-TPA-DBPzCN isomers had much lower values of less than 1% and 24%. qmul.ac.uk
The number of substituents also plays a major role. As mentioned previously, increasing the number of DMAC donor units on the DBPZ core systematically enhanced the PLQY from 42% to 89%. acs.org The nature of the substituent is equally important. Introducing electron-donating π-conjugated side-arms at the 10,13-positions of the DBPZ skeleton yielded ICT-type chromophores with notable fluorescence. researchgate.net By varying the electron-donating strength of these side-arms, the emission color could be tuned from yellowish-green to deep red. researchgate.net
Table 1: Photophysical Properties of Isomeric Dibenzo[a,c]phenazine Derivatives
Thermally Activated Delayed Fluorescence (TADF) Emitters
Dibenzo[a,c]phenazine and its derivatives have emerged as a significant class of materials in the field of organic electronics, particularly for their application as emitters in Thermally Activated Delayed Fluorescence (TADF) based Organic Light-Emitting Diodes (OLEDs). The rigid and planar structure of the dibenzo[a,c]phenazine core serves as an excellent electron-accepting unit. When combined with various electron-donating moieties, it facilitates the formation of donor-acceptor (D-A) type molecules with distinct charge-transfer (CT) characteristics. This architecture is crucial for achieving a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF.
The fundamental principle of TADF allows for the harvesting of both singlet and triplet excitons for light emission. In a D-A system, the highest occupied molecular orbital (HOMO) is typically localized on the donor, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor. This spatial separation leads to a small exchange energy, resulting in a minimal ΔEST. Consequently, non-emissive triplet excitons can be efficiently up-converted to emissive singlet excitons through reverse intersystem crossing (rISC), a process facilitated by thermal energy. This mechanism enables TADF materials to theoretically achieve 100% internal quantum efficiency in OLEDs.
Research into dibenzo[a,c]phenazine-based TADF emitters has explored the influence of various substituents on their photophysical properties. While specific data for 11-chlorodibenzo[a,c]phenazine is not extensively available in the reviewed literature, studies on related halogenated and other substituted dibenzo[a,c]phenazine systems provide valuable insights into the structure-property relationships.
The position of the donor substituent on the dibenzo[a,c]phenazine acceptor has a profound impact on the TADF properties. For instance, a study on isomers with a triphenylamine (TPA) donor and a dibenzo[a,c]phenazine-11,12-dicarbonitrile (DBPzCN) acceptor revealed significant differences in their emissive properties and triplet harvesting capabilities. rsc.org The unconventional 4-TPA-DBPzCN regio-isomer, in particular, was identified as an efficient TADF emitter, showcasing the importance of the donor-acceptor substitution pattern in designing materials for specific wavelength ranges. rsc.org
Furthermore, the introduction of halogen atoms, such as fluorine, has been a successful strategy for tuning the emission color and enhancing the performance of dibenzo[a,c]phenazine-based TADF emitters. torvergata.itchemrxiv.orgrsc.org A modular synthesis route has been developed to create fluorinated dibenzo[a,c]phenazine-based TADF molecules with two donor moieties. These materials exhibit donor strength-controlled color-tuning from green to deep-red. torvergata.itchemrxiv.orgrsc.org For example, OLEDs using these fluorinated emitters have demonstrated excellent to moderate performance with high external quantum efficiencies (EQE). torvergata.itchemrxiv.orgrsc.org
While direct studies on this compound are scarce, research on other chlorinated TADF molecules suggests that the introduction of a chlorine atom can be a "golden mean" for optimizing TADF properties. rsc.org Chlorine substitution can strike a balance between achieving a low activation energy for rISC and enhancing spin-orbit coupling (SOC), which is crucial for facilitating the transition from triplet to singlet states. rsc.org This suggests that this compound could potentially exhibit favorable TADF characteristics.
The tables below summarize the photophysical data for some representative dibenzo[a,c]phenazine-based TADF emitters, illustrating the impact of different substituents and their positions on the key performance parameters.
Table 1: Photophysical Properties of Dibenzo[a,c]phenazine-based TADF Emitters in Solution
| Compound | Donor | Acceptor | Solvent | λabs (nm) | λPL (nm) | ΦPL (%) | ΔEST (eV) |
| 2-TPA-DBPzCN | Triphenylamine | Dibenzo[a,c]phenazine-11,12-dicarbonitrile | Zeonex | - | 630 | - | Very Small |
| 4-TPA-DBPzCN | Triphenylamine | Dibenzo[a,c]phenazine-11,12-dicarbonitrile | Zeonex | - | 525 | - | Very Small |
| 2DTCz-BP-F | 3,6-di-tert-butyl-9H-carbazol-9-yl | 10-fluorodibenzo[a,c]phenazine | Toluene | - | 505 | - | - |
| 2DMAC-BP-F | 9,9-dimethylacridin-10(9H)-yl | 10-fluorodibenzo[a,c]phenazine | Toluene | - | 589 | - | - |
| 2PXZ-BP-F | 10H-phenoxazine | 10-fluorodibenzo[a,c]phenazine | Toluene | - | 674 | - | - |
Data for TPA-DBPzCN derivatives from reference rsc.org. Data for fluorinated derivatives from references torvergata.itchemrxiv.orgrsc.org.
Table 2: Electroluminescence Performance of OLEDs with Dibenzo[a,c]phenazine-based TADF Emitters
| Emitter | Host | λEL (nm) | EQEmax (%) |
| 2DTCz-BP-F | mCBP | 518 | 2.1 |
| 2DMAC-BP-F | mCBP | 585 | 21.8 |
| 2PXZ-BP-F | mCBP | 605 | 12.4 |
| D–A compound 1 | CBP | ~560 | 11 |
Data for fluorinated derivatives from references torvergata.itchemrxiv.orgrsc.org. Data for D-A compound 1 from references nih.govbeilstein-journals.org.
These findings collectively underscore the vast potential of the dibenzo[a,c]phenazine scaffold in the design of high-performance TADF emitters for next-generation OLEDs. The ability to fine-tune the photophysical and electroluminescent properties through strategic substitution makes this class of compounds a fertile ground for further research and development. While more specific investigations into this compound are needed, the existing literature on related systems provides a strong foundation for predicting its promising role as a TADF material.
Computational and Theoretical Chemistry Studies
Prediction of Spectroscopic Signatures from First Principles
Computational methods can predict spectroscopic properties from first principles, providing valuable data for characterization. Time-Dependent DFT (TD-DFT) is the primary method used to simulate electronic absorption spectra (UV-visible). scirp.org For dibenzo[a,c]phenazine (B1222753) derivatives, these calculations can identify the electronic transitions responsible for observed absorption bands. sci-hub.se Typically, these include high-energy π-π* transitions within the aromatic system and lower-energy intramolecular charge transfer (ICT) transitions. sci-hub.se
Furthermore, the vibrational frequencies calculated by DFT after a geometry optimization can be used to predict the infrared (IR) spectrum. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=C ring vibrations, or C-Cl stretching. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Table 3: Illustrative Predicted UV-Visible Absorption Data from TD-DFT Note: This table is a hypothetical representation of data that would be generated for 11-chlorodibenzo[a,c]phenazine.
| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Description |
| S0 → S3 | ~310 nm | 0.25 | π → π* transition (aromatic core) |
| S0 → S2 | ~345 nm | 0.40 | π → π* transition (aromatic core) sci-hub.se |
| S0 → S1 | ~470 nm | 0.15 | Intramolecular Charge Transfer (ICT) sci-hub.se |
Theoretical Mechanistic Insights into Reactivity and Transformations
Theoretical calculations offer profound insights into the chemical reactivity and potential transformation pathways of this compound. The distribution of the frontier molecular orbitals (HOMO and LUMO) across the molecular framework is a key indicator of reactivity. nih.gov Regions with high HOMO density are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack.
The molecular electrostatic potential (MEP) map is another powerful tool. It visualizes the electron density on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. nih.gov For this compound, the nitrogen atoms are expected to be sites of negative potential, while the hydrogen atoms and regions near the electron-withdrawing chlorine atom would exhibit positive potential. This information helps predict how the molecule will interact with other reagents, such as in redox reactions or coordination with metal ions. acs.org
Advanced Applications in Functional Materials Science
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The development of efficient and stable light-emitting materials is crucial for the advancement of organic light-emitting diode (OLED) technology. Dibenzo[a,c]phenazine (B1222753) derivatives have emerged as a significant class of materials in this field, primarily functioning as electron acceptors in donor-acceptor (D-A) architectures to create highly efficient emitters with tunable colors. torvergata.itacs.org
The dibenzo[a,c]phenazine (BP) unit is utilized as an acceptor core in the design of thermally activated delayed fluorescence (TADF) emitters. acs.org Its rigid and coplanar π-conjugated structure is advantageous for reducing the band gap, which helps in shifting the emission to longer wavelengths. acs.org In D-A type molecules, the dibenzo[a,c]phenazine core is combined with various electron-donating units. The electronic communication between the donor and the acceptor moieties leads to the formation of intramolecular charge-transfer (ICT) excited states, which are fundamental to the emission properties of these materials. researchgate.netacs.org
The strength of the donor and the number of donor units attached to the dibenzo[a,c]phenazine acceptor can be systematically varied to tune the emission color from green to orange-red. acs.org For instance, by increasing the number of 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) donor units attached to a dibenzo[a,c]phenazine acceptor, the emission can be effectively red-shifted. acs.org Similarly, substituting the dibenzo[a,c]phenazine core with fluorine atoms can lead to a stronger ICT state and a red-shifted emission. torvergata.it The introduction of cyano (CN) groups to the dibenzo[a,c]phenazine acceptor has also been shown to strengthen the charge transfer effect, moving emission peaks into the red region of the spectrum. the-innovation.org
Table 1: Examples of Dibenzo[a,c]phenazine-Based Emitters in D-A Architectures
| Emitter | Donor Unit(s) | Acceptor Unit | Emission Color |
|---|---|---|---|
| 1DMAC–BP | 1x 9,9-dimethyl-9,10-dihydroacridine (DMAC) | Dibenzo[a,c]phenazine (BP) | Green |
| 2DMAC–BP | 2x 9,9-dimethyl-9,10-dihydroacridine (DMAC) | Dibenzo[a,c]phenazine (BP) | Yellow-Green |
| 3DMAC–BP | 3x 9,9-dimethyl-9,10-dihydroacridine (DMAC) | Dibenzo[a,c]phenazine (BP) | Orange-Red |
| 2DMAC-BP-F | 2x DMAC | Fluorinated Dibenzo[a,c]phenazine | Orange |
| 4CNDPDBP-TPA | Triphenylamine (B166846) (TPA) | Cyano-substituted 11,12-diphenyldibenzo[a,c]phenazine | Red |
This table is generated based on data from multiple sources. acs.orgthe-innovation.org
The performance of OLEDs based on dibenzo[a,c]phenazine emitters is highly dependent on the molecular design. Key performance metrics such as external quantum efficiency (EQE), current efficiency, and the Commission Internationale de L'Eclairage (CIE) coordinates are used to evaluate these devices.
For TADF emitters, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is crucial for efficient reverse intersystem crossing (RISC), which allows the harvesting of both singlet and triplet excitons and leads to high internal quantum efficiencies. The rigid structure of the dibenzo[a,c]phenazine acceptor helps in achieving a small ΔEST. acs.org
OLEDs employing the 3DMAC–BP emitter have demonstrated a maximum EQE of up to 22.0% with an electroluminescence peak at 606 nm, which is among the highest values reported for orange-red TADF OLEDs with emission wavelengths over 600 nm. acs.org Furthermore, devices using 4CNDPDBP-TPA as the emitter have achieved outstanding EQEs of 35.2% at 612 nm, 33.7% at 628 nm, and 29.8% at 640 nm, highlighting the effectiveness of cyano-substitution on the acceptor for creating high-performance red OLEDs. the-innovation.org The introduction of fluorine atoms has also led to impressive device performance, with a 2DMAC-BP-F based device showing an EQEmax of 21.8%. torvergata.it
Table 2: Performance Data of OLEDs with Dibenzo[a,c]phenazine-Based Emitters
| Emitter | Max. EQE (%) | EL Peak (nm) | CIE Coordinates (x, y) |
|---|---|---|---|
| 3DMAC–BP | 22.0 | 606 | (0.59, 0.41) |
| 4CNDPDBP-TPA | 35.2 | 612 | Not specified |
| 2DMAC-BP-F | 21.8 | 585 | Not specified |
| NIR TADF Emitter | 7.68 | 698 | (0.68, 0.30) |
This table is generated based on data from multiple sources. torvergata.itacs.orgthe-innovation.orgrsc.org
Electrochromic Devices (ECDs) and Electroactive Polymers
Electrochromic materials can change their optical properties in response to an applied electrical potential, making them suitable for applications such as smart windows, displays, and military camouflage. mdpi.comnih.gov Conjugated polymers containing dibenzo[a,c]phenazine units have been investigated for their promising electrochromic behavior. researchgate.netmetu.edu.tr
The synthesis of donor-acceptor (D-A) type conjugated polymers allows for the tuning of their electrochromic properties. nih.gov In this context, the electron-deficient dibenzo[a,c]phenazine moiety serves as the acceptor unit, while various electron-rich units like thiophene, 3,4-ethylenedioxythiophene (B145204) (EDOT), benzodithiophene, and dibenzosilole can act as donors. researchgate.netmetu.edu.tr
A key strategy involves the synthesis of monomers containing the dibenzo[a,c]phenazine core flanked by donor units, which are then polymerized chemically or electrochemically. researchgate.netmetu.edu.tr For instance, 11-fluorodibenzo[a,c]phenazine has been used as a core to be coupled with electron-rich units like 3-hexylthiophene (B156222) and EDOT. metu.edu.tr The resulting monomers can be electrochemically polymerized to form stable and electroactive polymer films on electrode surfaces. metu.edu.tr Chemical polymerization methods like Stille and Suzuki coupling reactions have also been employed to create dibenzo[a,c]phenazine-based polymers with well-defined structures. metu.edu.tr The introduction of fluorine atoms into the dibenzo[a,c]phenazine unit is a strategic choice to lower the HOMO energy level of the acceptor, which in turn affects the electrochemical and optical properties of the final polymer. researchgate.net
Polymers incorporating dibenzo[a,c]phenazine units exhibit distinct redox behavior and color changes upon electrochemical doping and de-doping. Cyclic voltammetry studies reveal the oxidation and reduction potentials of these polymers, providing insights into their HOMO and LUMO energy levels. researchgate.netmetu.edu.tr
For example, a polymer derived from 2,7-bis(4-hexylthiophen-2-yl)dibenzo[a,c]phenazine (PHTP) is yellow in its neutral state and turns blue when oxidized. researchgate.net Another polymer incorporating EDOT units (PTBP) shows a color change from red to blue. researchgate.net The presence of the electron-withdrawing phenazine (B1670421) derivative as the acceptor unit generally causes a red-shift in the polymer's absorption spectrum. researchgate.net
The spectroelectrochemical properties, such as the change in absorption spectra at different applied potentials, are crucial for evaluating electrochromic performance. Parameters like optical contrast (ΔT%), switching time, and coloration efficiency (CE) are used to quantify the performance of electrochromic devices. For instance, a precursor strategy has been used to synthesize a polymer, P3, which contains a researchgate.netresearchgate.netmdpi.comthiadiazolo[3,4-i]dibenzo[a,c]phenazine acceptor unit. This polymer is electrochemically switchable between a leaf-like green color and a near-infrared absorbing state, with a high coloration efficiency of 479 cm²C⁻¹ at 1310 nm, making it suitable for camouflage applications. rsc.org
Table 3: Electrochromic Properties of Dibenzo[a,c]phenazine-Based Polymers
| Polymer | Donor Unit | Neutral State Color | Oxidized State Color | Optical Band Gap (eV) |
|---|---|---|---|---|
| PHTP | 4-hexylthiophene | Yellow | Blue | 2.4 |
| PTBP | EDOT | Red | Blue | 1.7 |
| P3 | Triphenylamine | Green | Near-infrared absorbing | 1.48 |
This table is generated based on data from multiple sources. researchgate.netrsc.org
Photoinitiation Systems for Controlled Polymerization
Photoinitiating systems are essential components in photopolymerization, a process used in various industrial applications, including dentistry, coatings, and 3D printing. An ideal photoinitiator should absorb light efficiently from a given light source and generate reactive species (radicals or cations) to initiate polymerization. Recently, dibenzo[a,c]phenazine derivatives have been explored as sensitizers in two-component photoinitiating systems for visible light-induced polymerization. mdpi.com
Specifically, modifications to the dibenzo[a,c]phenazine structure, such as the introduction of substituents at the 11-position, have been shown to create effective photoinitiators. mdpi.com These systems are designed to absorb radiation from dental lamps. In combination with a co-initiator, such as an electron donor or a hydrogen-atom donor, these dibenzo[a,c]phenazine derivatives demonstrate excellent photoinitiating capabilities for the polymerization of acrylates. mdpi.com
Research has shown that these newly developed systems can initiate polymerization at a rate comparable to the widely used commercial photoinitiator, camphorquinone. mdpi.com A significant advantage of these dibenzo[a,c]phenazine-based systems is the ability to achieve a similar polymerization rate with a reduced concentration of the light absorber and a shorter polymerization time. mdpi.com This indicates a higher efficiency of the initiation process, which is a desirable feature for practical applications. The study highlights the potential of 11-substituted dibenzo[a,c]phenazines, including derivatives with heavy atoms, as a promising new class of photoinitiators for dentistry and other fields requiring controlled photopolymerization. mdpi.com
Organic Semiconductors and Field-Effect Transistors (OFETs)
The field of organic electronics leverages carbon-based molecules and polymers as semiconducting materials in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). cas.org Materials with planar, conjugated structures are highly sought after for these applications, as these features facilitate intermolecular π-π stacking, which is essential for efficient charge transport. nih.govresearchgate.net
Dibenzo[a,c]phenazine and its derivatives are recognized as promising electron-deficient (acceptor) units for building organic semiconductor materials. researchgate.net The rigid and planar geometry of the dibenzo[a,c]phenazine core is advantageous for creating the ordered molecular packing required for charge mobility. nih.govresearchgate.net The introduction of a chlorine atom at the 11-position makes 11-chlorodibenzo[a,c]phenazine an even stronger electron acceptor, a desirable characteristic for n-type semiconductor materials. These materials conduct negative charges (electrons) and are crucial for developing complementary logic circuits in OFETs, which require both p-type (hole-transporting) and n-type semiconductors.
An OFET is a type of transistor that uses an organic semiconductor material in its channel. mdpi.com It typically consists of three electrodes: a source, a drain, and a gate. anitocircuits.com A voltage applied to the gate electrode creates an electric field that modulates the flow of charge carriers through the organic semiconductor channel between the source and drain, effectively switching the transistor on and off. mdpi.com
Table 2: Potential Properties of this compound for OFETs
| Property | Relevance to OFETs | Predicted Characteristic for this compound |
| Molecular Structure | Charge transport pathways | Planar, rigid structure facilitates π-π stacking. nih.gov |
| Electronic Character | Type of charge carrier | Electron-deficient (acceptor) nature suggests suitability as an n-type semiconductor. researchgate.net |
| Input Impedance | Device efficiency | OFETs generally have high input impedance, leading to low power consumption. anitocircuits.com |
| Switching Speed | Application in circuits | Fast switching speeds are possible, useful for digital logic. anitocircuits.com |
This table outlines the projected suitability of this compound for OFET applications based on the known properties of the dibenzo[a,c]phenazine class and general principles of organic semiconductors. nih.govresearchgate.netanitocircuits.com
Mechanistic Studies of Molecular Interactions in Chemical Biology
DNA Binding Modes and Intercalation Mechanisms
Phenazines, a class of nitrogen-containing heterocyclic compounds, are known for their ability to interact with DNA, a property that underpins much of their biological activity. researchgate.net While specific studies on 11-chlorodibenzo[a,c]phenazine are limited, the behavior of related phenazine (B1670421) compounds provides a framework for understanding its potential DNA binding mechanisms. These interactions are typically non-covalent and can involve both intercalation and groove binding. researchgate.net
The planar, aromatic structure of phenazine derivatives is a key determinant of their interaction with the DNA double helix. researchgate.net This planarity allows them to insert between the base pairs of DNA, a process known as intercalation. nih.govnih.gov This mode of binding is favored by molecules with large, flat surfaces that can stack with the DNA bases. For example, the phenazine pyocyanin (B1662382) has been shown to preferentially bind to double-stranded DNA via intercalation. nih.gov
In addition to intercalation, phenazines can also bind to the minor groove of the DNA helix. researchgate.net The specific mode of binding—whether intercalation or groove binding is dominant—can be influenced by subtle structural differences in the phenazine molecule. researchgate.net Competitive fluorimetric dye displacement assays using dyes like Ethidium Bromide (an intercalator) and DAPI (a minor groove binder) are common methods to determine the preferred binding mode. researchgate.net Studies on some phenazine analogues indicate that a single molecule can even exhibit both binding modes simultaneously. researchgate.net
The binding affinity is quantified by the intrinsic binding constant (Kb). For several bioactive phenazines, these values indicate moderate to strong binding interactions with DNA. researchgate.net
The binding of a small molecule to DNA can induce significant conformational changes in the DNA's secondary structure. nih.govnih.gov Intercalation, in particular, often causes a local unwinding of the DNA helix to accommodate the inserted ligand. nih.gov
Circular dichroism (CD) spectroscopy is a sensitive technique for detecting such changes. Studies on the interaction of the phenazine pyocyanin with DNA showed significant changes in the DNA's CD spectrum, suggesting local perturbations in the double helix structure. nih.gov However, these changes did not represent a major transition between different DNA forms (e.g., from B-DNA to A- or Z-DNA). nih.gov Infrared spectroscopy has also confirmed that while phenazine binding involves interactions with the DNA bases, it does not typically alter the B-form of the DNA helix. nih.gov
Receptor Interaction Mechanisms (e.g., Aryl Hydrocarbon Receptor (AhR) Modulation)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a wide array of environmental chemicals and endogenous molecules. nih.govmdpi.com Phenazines are among the bacterial metabolites known to act as ligands for and modulators of the AhR signaling pathway. nih.govescholarship.org
The canonical AhR signaling pathway is initiated by the binding of a ligand to the AhR, which resides in the cytoplasm in a complex with chaperone proteins like Hsp90. escholarship.orgresearchgate.net Ligand binding induces a conformational change, causing the AhR to translocate into the nucleus. nih.gov
Inside the nucleus, the activated AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.gov This AhR-ARNT complex then functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) or Dioxin Responsive Elements (DREs) located in the promoter regions of target genes. nih.govescholarship.org This binding event recruits co-regulators and initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1). mdpi.comescholarship.org
Various compounds, including the environmental contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), tryptophan derivatives like FICZ, and bacterial phenazines such as pyocyanin and 1-hydroxyphenazine, have been identified as AhR agonists that can trigger this activation cascade. nih.govescholarship.org
The activation of the AhR by ligands like phenazines leads to widespread changes in gene expression and cellular metabolism. nih.govnih.gov These responses are highly context-dependent, varying with the cell type, the specific ligand, and the physiological state. nih.gov
Transcriptomic Responses: AhR activation directly modulates the expression of genes containing XREs in their regulatory regions. The most well-known of these are the cytochrome P450 genes CYP1A1 and CYP1B1, which are strongly induced upon AhR activation. mdpi.comescholarship.org Beyond xenobiotic metabolism, AhR signaling influences genes involved in a diverse range of cellular processes, including immune responses, cell cycle regulation, and development. escholarship.orgnih.gov For instance, in C. elegans, the AhR ortholog AHR-1 has been shown to regulate genes associated with neuronal and metabolic functions. nih.gov In human immune cells, AhR activation can modulate the expression of cytokines and other factors that shape immune responses to pathogens. escholarship.orgnih.gov
Metabolic Responses: The transcriptomic changes induced by AhR activation translate into significant shifts in cellular metabolism. Studies in the nematode C. elegans have shown that the loss of the ahr-1 gene leads to profound changes in the metabolism of amino acids, carbohydrates, and fatty acids. nih.govresearchgate.net Specifically, ahr-1 mutant worms exhibit higher levels of several amino acids (phenylalanine, tyrosine, valine, leucine, isoleucine), glycerol, and betaine, and lower levels of trehalose (B1683222) and certain lipids compared to wild-type worms. nih.govresearchgate.net In vertebrates, AhR is linked to the regulation of mitochondrial function and cellular respiration, and its activation can impact energy metabolism. researchgate.net
The table below summarizes some of the observed metabolic changes in a C. elegans model with a loss-of-function mutation in the AhR ortholog, ahr-1.
Table 1: Metabolic Changes in C. elegans ahr-1 Mutants
| Metabolite Class | Specific Metabolites with Altered Levels | Observed Change in ahr-1 Mutants | Reference |
|---|---|---|---|
| Amino Acids | Phenylalanine, Tyrosine, Valine, Leucine, Isoleucine, Lysine, Asparagine, Cystathionine | Increased | nih.gov |
| Carbohydrates | Trehalose | Decreased | nih.gov |
| Lipids / Choline Metabolism | Glycerophosphocholine, Phosphocholine | Decreased | nih.gov |
| Other | Glycerol, Betaine | Increased | nih.gov |
| Other | Allantoin | Decreased | nih.gov |
Redox Properties and Their Role in Biological Processes
Phenazines are a well-established class of redox-active metabolites (RAMs) that can act as electron shuttles in various biological systems. nih.gov Their ability to undergo reversible oxidation-reduction reactions is central to their function in processes like microbial biofilm formation and interspecies electron transfer. nih.govnih.gov The redox potential of phenazine derivatives can be finely tuned by their chemical substituents. researchgate.net
Systematic studies using density functional theory have shown that the redox potentials of phenazine derivatives are highly dependent on the type and position of functional groups on the phenazine core. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the potential at which the molecule accepts electrons. researchgate.net For instance, a study of dibenzo[a,c]phenazin-11-amine (B2940245), a compound structurally similar to this compound, reported a standard potential of -0.825 V in a 1 M KOH solution. rsc.org The redox behavior of phenazines in aqueous media often involves a 2-electron, 2-proton reduction process. researchgate.net
These redox properties are critical for the biological roles of phenazines. In Pseudomonas aeruginosa biofilms, the phenazine pyocyanin acts as an extracellular electron shuttle. nih.govnih.gov Its ability to interact with and transfer electrons through extracellular DNA (eDNA) is an important aspect of this function. nih.govnih.gov The redox state of the phenazine can also influence its other properties, such as its DNA binding affinity. nih.gov Furthermore, the redox cycling of phenazines can lead to the generation of reactive oxygen species (ROS), which contributes to their antibiotic activity and role as virulence factors. nih.govnih.gov In anaerobic digestion, synthetic phenazines have been shown to modulate the redox potential of the environment, enabling direct electron transfer to methanogenic archaea and boosting methane (B114726) production. rsc.org
Table 2: Redox Potentials of Selected Phenazine Derivatives
| Compound | Experimental Conditions | Standard Potential (E°) | Reference |
|---|---|---|---|
| Dibenzo[a,c]phenazin-11-amine | Cyclic Voltammetry in 1 M KOH | -0.825 V | rsc.org |
| 1,2:3,4-Dibenzophenazine | Cyclic Voltammetry in 1 M KOH | -0.778 V | rsc.org |
| Dipyridophenazine | Cyclic Voltammetry in 1 M KOH | -0.732 V | rsc.org |
| Neutral Red (a synthetic phenazine) | Soluble form | -375 mV | rsc.org |
| Neutral Red (a synthetic phenazine) | Crystalline form | +70 mV | rsc.org |
Future Research Directions and Emerging Trends
Rational Design Principles for Novel Dibenzo[a,c]phenazine (B1222753) Analogs
The rational design of novel dibenzo[a,c]phenazine analogs, including those based on an 11-chloro-substituted scaffold, is a cornerstone for tailoring their properties for specific applications. The introduction of a chlorine atom at the 11-position is anticipated to significantly influence the molecule's electronic structure, solubility, and intermolecular interactions.
Key design principles for future analogs would likely involve:
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can be leveraged to tune the electron affinity and energy levels of the dibenzo[a,c]phenazine core. Further functionalization with electron-donating or -withdrawing groups at other positions on the aromatic framework would allow for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Enhancement of Solubility and Processability: The introduction of sterically demanding or flexible side chains can improve the solubility of the otherwise rigid and poorly soluble dibenzo[a,c]phenazine core. This is a critical aspect for solution-based fabrication of thin-film devices.
Control of Intermolecular Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly and crystal packing of the molecules. The interplay of halogen bonding with other non-covalent forces like π-π stacking and van der Waals interactions can be rationally exploited to create well-ordered solid-state structures with enhanced charge transport properties. Research on 11,12-dichlorodibenzo[a,c]phenazine (B15396065) has shown that weak π-π ring stacking interactions can occur, influencing the crystal structure. nih.gov
Future synthetic strategies are expected to build upon established methods for phenazine (B1670421) synthesis, such as the condensation of o-phenylenediamines with o-quinones, and modern cross-coupling reactions to introduce a variety of functional groups in a programmed manner. rsc.org
Integration into Supramolecular Architectures and Self-Assembly Systems
The ability of molecules to spontaneously organize into well-defined, functional structures is a key focus of supramolecular chemistry. Dibenzo[a,c]phenazine derivatives are excellent candidates for building blocks in supramolecular systems due to their planar, aromatic nature which promotes π-π stacking. sfu.ca
Emerging trends in this area for 11-chlorodibenzo[a,c]phenazine and its analogs include:
Directed Self-Assembly: The presence of the chlorine atom can be exploited to direct the self-assembly process through halogen bonding. This can lead to the formation of specific supramolecular architectures such as nanofibers, nanoribbons, or vesicles, which are not accessible with the parent, non-halogenated compound. The principles of supramolecular self-assembly are often governed by a delicate balance of non-covalent interactions including hydrogen bonding, π-π stacking, and electrostatic forces. sioc-journal.cn
Host-Guest Chemistry: The electron-deficient cavity of the dibenzo[a,c]phenazine core could potentially act as a host for electron-rich guest molecules. The chlorine substituent would further modulate the electronic properties of this cavity, influencing the binding affinity and selectivity for specific guests.
Stimuli-Responsive Materials: By incorporating photo- or redox-active moieties into the this compound framework, it may be possible to create supramolecular systems that can be assembled or disassembled in response to external stimuli like light or changes in redox potential. Metallo-supramolecular polymers, for instance, can exhibit such responsive behaviors. rsc.org
Advanced Characterization Methodologies for Interfacial Phenomena
The performance of many organic electronic devices is critically dependent on the structure and properties of the interfaces between different material layers. Therefore, the development and application of advanced characterization techniques are crucial for understanding and optimizing devices based on this compound.
Future research will likely employ a suite of high-resolution techniques to probe these interfaces:
Surface-Sensitive Spectroscopies: X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) can provide detailed information about the elemental composition and electronic energy levels at the surface of a thin film. jos.ac.cnmeasurlabs.com
Scanning Probe Microscopies: Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to visualize the morphology and molecular packing at the nanoscale, revealing how molecules like this compound arrange themselves on a substrate. nih.gov
X-ray and Neutron Scattering Techniques: Grazing-Incidence X-ray Scattering (GIXS) and Neutron Reflectometry (NR) are powerful tools for determining the orientation and ordering of molecules within thin films and at buried interfaces. nih.gov These techniques have been successfully applied to study the interfaces in dye-sensitized solar cells. nih.gov
These experimental techniques, coupled with computational modeling, will provide a comprehensive understanding of the structure-property relationships at the interfaces, guiding the design of more efficient devices.
Exploration of this compound in Catalytic Cycles or Sensing Applications
The unique electronic properties of the dibenzo[a,c]phenazine core, modified by the presence of a chlorine atom, suggest potential applications in catalysis and chemical sensing.
Photocatalysis: Phenazine derivatives have been explored as photosensitizers in various chemical transformations. For instance, phenazine-based supramolecular assemblies have been used to catalyze Suzuki cross-coupling reactions under visible light irradiation. researchgate.net The chlorine substituent in this compound could modulate the photophysical properties, such as the excited-state lifetime and redox potentials, potentially enhancing its photocatalytic activity.
Electrocatalysis: The redox-active nature of the phenazine core makes it a candidate for applications in electrocatalysis. Halogenated phenazines have been studied for their electrochemical properties and could potentially be used to mediate electron transfer in various catalytic cycles.
Chemical Sensors: The fluorescence or electronic properties of dibenzo[a,c]phenazine derivatives can be sensitive to their local environment. This opens up possibilities for their use as chemical sensors. For example, the binding of an analyte to the phenazine core could induce a change in its fluorescence emission or absorption spectrum, providing a detectable signal. The development of vapochromic materials for detecting volatile organic compounds is an area where such compounds could be explored. rsc.org Halogenated phenazines have also shown promise as potent biofilm-eradicating agents, suggesting a potential for developing sensors for bacterial detection. nih.govrsc.org
Future research in these areas will involve the synthesis of tailored this compound derivatives and their systematic evaluation in various catalytic and sensing platforms.
Q & A
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Planar structures prone to stacking require slow evaporation in non-polar solvents (e.g., chloroform). Crystal defects from Cl substituents are minimized via recrystallization in DMSO/ethanol mixtures. Synchrotron X-ray diffraction resolves weak π-π interactions (3.7–4.0 Å), validated against computational packing simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
